molecular formula C32H62O14 B11935347 tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B11935347
M. Wt: 670.8 g/mol
InChI Key: OKVTYYTYCSWYII-UHFFFAOYSA-N
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Description

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate: is a complex organic compound that features a tert-butyl ester group and multiple ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves the esterification of a carboxylic acid with tert-butyl alcohol in the presence of a catalyst. The process may include multiple steps to introduce the ethoxy groups sequentially. Common reagents used in the synthesis include tert-butyl alcohol, carboxylic acids, and ethylene oxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is used as a building block for the synthesis of more complex molecules. Its extensive ethoxy chain makes it suitable for creating polymers and other macromolecules .

Biology: In biological research, this compound can be used as a linker or spacer in the design of bioconjugates and drug delivery systems. Its ability to form stable ester bonds makes it valuable for attaching bioactive molecules to various carriers[7][7].

Medicine: In medicine, the compound’s derivatives may be explored for their potential therapeutic properties. The presence of multiple ethoxy groups can enhance the solubility and bioavailability of drug candidates .

Industry: Industrially, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is used in the production of specialty chemicals, coatings, and adhesives. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with molecular targets through ester bonds and ethoxy linkages. The compound can act as a carrier or linker, facilitating the delivery of bioactive molecules to specific sites within biological systems . The pathways involved may include enzymatic hydrolysis of the ester bonds, leading to the release of active agents .

Comparison with Similar Compounds

  • tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
  • tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • tert-butyl 3-(2-cyanoethoxy)propanoate

Comparison: Compared to similar compounds, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate stands out due to its extensive ethoxy chain, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring long-chain linkers or spacers .

Properties

Molecular Formula

C32H62O14

Molecular Weight

670.8 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H62O14/c1-32(2,3)46-30(33)7-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25-42-26-27-43-28-29-45-31-6-4-5-8-44-31/h31H,4-29H2,1-3H3

InChI Key

OKVTYYTYCSWYII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

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